molecular formula C17H26N2O B13956904 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol

2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol

Cat. No.: B13956904
M. Wt: 274.4 g/mol
InChI Key: NMQQQDHTEBWZTB-UHFFFAOYSA-N
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Description

2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspirodecane family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a spirocyclic ketone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield benzyl-substituted carboxylic acids, while substitution reactions can introduce various functional groups to the spirocyclic ring .

Scientific Research Applications

2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

2-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol

InChI

InChI=1S/C17H26N2O/c20-13-12-19-11-8-17(15-19)6-9-18(10-7-17)14-16-4-2-1-3-5-16/h1-5,20H,6-15H2

InChI Key

NMQQQDHTEBWZTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(C2)CCO)CC3=CC=CC=C3

Origin of Product

United States

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